2-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor, followed by amination and subsequent hydrochloride salt formation. The specific reaction conditions and reagents used can vary, but common methods include the use of cyclopropanation reagents such as diazomethane or Simmons-Smith reagents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently approved for medical use.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride is not well-documented. it is believed to interact with various molecular targets and pathways, potentially influencing biological processes. Further research is needed to elucidate its exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)cyclopropan-1-amine: The base form of the compound without the hydrochloride salt.
1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride: A similar compound with a different substitution pattern on the cyclopropane ring.
Uniqueness
2-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity.
Properties
Molecular Formula |
C10H14ClNO |
---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-12-8-4-2-7(3-5-8)9-6-10(9)11;/h2-5,9-10H,6,11H2,1H3;1H |
InChI Key |
MTAUQORJZLQJGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC2N.Cl |
Origin of Product |
United States |
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